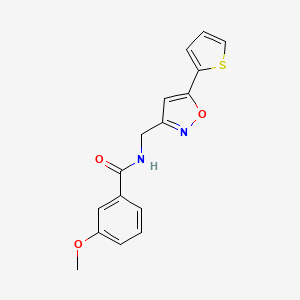![molecular formula C20H22N2O4S B2607541 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide CAS No. 946368-45-2](/img/structure/B2607541.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains a quinoline group, which is a heterocyclic aromatic organic compound. It also has a methoxy group attached to a benzene ring, and a cyclopropane carbonyl group. These functional groups could potentially influence the compound’s reactivity and properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and methoxy groups could impact its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
Research on compounds with similar structures often focuses on their synthesis and characterization. For example, studies on the synthesis of azo disperse dyes derived from related quinolinone compounds have been conducted, highlighting the importance of understanding the structural and spectroscopic properties of these compounds (Rufchahi & Gilani, 2012)(Rufchahi & Gilani, 2012). These foundational studies are crucial for the development of novel compounds with specific desired properties.
Fluorophores and Imaging Agents
Compounds related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide have been studied for their potential as fluorophores or imaging agents. For instance, analogues of Zinquin-related fluorophores have been synthesized and characterized, showing how structural modifications can influence fluorescence and the potential for zinc ion detection (Kimber et al., 2003)(Kimber et al., 2003). This research application is significant for the development of diagnostic tools and imaging techniques in biomedical research.
Anticancer Research
Research into the anticancer properties of similar compounds has been conducted, with some compounds showing promise as inhibitors of tubulin polymerization, a key process in cell division (Srikanth et al., 2016)(Srikanth et al., 2016). These findings could lead to the development of new therapeutic agents targeting cancer cell proliferation.
Structural Studies and Complex Formation
Structural studies of related compounds, such as salt and inclusion compounds of quinoline-based amides, provide insights into the interactions and complex formation capabilities of these molecules (Karmakar et al., 2007)(Karmakar et al., 2007). Understanding these structural aspects is crucial for designing compounds with specific functions and properties.
Novel Synthetic Pathways
Research into novel synthetic pathways for related compounds, such as the synthesis of tetrahydro-2H-pyrano[3,4-c]quinolines, showcases the innovative approaches to creating complex organic molecules with potential applications in various fields (Reddy et al., 2016)(Reddy et al., 2016). These synthetic strategies can be adapted and applied to the synthesis of other complex compounds.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-17-7-9-18(10-8-17)27(24,25)21-16-6-11-19-15(13-16)3-2-12-22(19)20(23)14-4-5-14/h6-11,13-14,21H,2-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFWESMOBMBRRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2607461.png)





![2-amino-4-(2,5-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2607474.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607475.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2607477.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2607478.png)

